molecular formula C11H21NO4 B8796503 Diethyl (diethylamino)propanedioate CAS No. 37706-08-4

Diethyl (diethylamino)propanedioate

Cat. No.: B8796503
CAS No.: 37706-08-4
M. Wt: 231.29 g/mol
InChI Key: KPXMMPKVFUVJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (diethylamino)propanedioate is a substituted derivative of diethyl malonate (propanedioic acid diethyl ester), where one of the central methylene hydrogens is replaced by a diethylamino group (-N(CH₂CH₃)₂). For instance, diethyl 2-(methylamino)propanedioate (C₇H₁₃NO₄) is synthesized via nucleophilic substitution of diethyl bromomalonate with methylbenzylamine, followed by hydrogenolysis to remove the benzyl group . Similarly, introducing a diethylamino group would involve reacting diethyl bromomalonate with diethylamine. Such amino-substituted malonates are critical intermediates in synthesizing bioactive molecules, including hydantoins and antihypertensive agents .

Properties

CAS No.

37706-08-4

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

diethyl 2-(diethylamino)propanedioate

InChI

InChI=1S/C11H21NO4/c1-5-12(6-2)9(10(13)15-7-3)11(14)16-8-4/h9H,5-8H2,1-4H3

InChI Key

KPXMMPKVFUVJMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares diethyl (diethylamino)propanedioate with structurally related propanedioate derivatives, highlighting differences in molecular properties, synthesis, and applications:

Compound Name CAS Molecular Formula MW (g/mol) Substituent Key Applications/Synthesis
Diethyl malonate (parent compound) 105-53-3 C₇H₁₂O₄ 160.17 None Classic malonic ester synthesis; precursor for pharmaceuticals and agrochemicals
Diethyl 2-(methylamino)propanedioate - C₇H₁₃NO₄ 190.11 Methylamino (-NHCH₃) Intermediate for 5-dialkylaminomethylhydantoins; synthesized via benzylamine substitution
Diethyl phenylmalonate 83-13-6 C₁₃H₁₆O₄ 236.26 Phenyl (-C₆H₅) Pharmaceutical intermediate; melting point 16°C
Diethyl [(4-bromophenyl)methylidene]propanedioate - C₁₄H₁₅BrO₄ 327.17 4-Bromophenylmethylidene High logP (4.02) suggests lipophilicity; potential for drug delivery
1,3-Diethyl 2-[[(3-nitrophenyl)amino]methylene]propanedioate 40107-10-6 C₁₄H₁₆N₂O₆ 308.29 3-Nitrophenylaminomethylene Agrochemical intermediate; industrial-grade synthesis
Diethyl (1H-1,2,4-triazol-1-yl)propanedioate 112677-02-8 C₉H₁₃N₃O₄ 227.22 1,2,4-Triazolyl Antimicrobial research; structural similarity to antifungal agents
Diethyl 2-(dimethylaminomethylidene)propanedioate - C₁₀H₁₇NO₄ 215.25 Dimethylaminomethylidene Intermediate for heterocycles; synthesized via condensation

Key Observations:

Substituent Effects on Properties: Amino Groups: Introduce basicity and hydrogen-bonding capacity, enhancing solubility in polar solvents. For example, diethyl 2-(methylamino)propanedioate (MW 190.11) reacts with pyrrolidine and formaldehyde to form hydantoins, demonstrating its role in heterocyclic synthesis . Aryl/Heteroaryl Groups: Increase molecular weight and lipophilicity (e.g., diethyl phenylmalonate, logP ~2.5). Bromophenyl derivatives (MW 327.17) exhibit higher logP values (~4.02), making them suitable for lipid-rich environments . Methylidene Groups: Dimethylaminomethylidene substituents (C₁₀H₁₇NO₄) enable conjugation, altering UV-Vis absorption and reactivity in cyclization reactions .

Synthesis Methods: Nucleophilic Substitution: Primary method for amino derivatives (e.g., diethyl bromomalonate + amine → diethyl amino-propanedioate) . Condensation Reactions: Used for methylidene derivatives (e.g., diethyl malonate + dimethylamine/formaldehyde → dimethylaminomethylidene product) .

Applications: Pharmaceuticals: Amino-substituted derivatives are intermediates for antihypertensive agents (e.g., ’s indole-based compound inhibits renin) . Agrochemicals: Nitrophenyl-substituted compounds (CAS 40107-10-6) are used in pesticide synthesis .

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